molecular formula C22H20N2O3 B14801479 (2E)-3-(4-methoxyphenyl)-N'-(naphthalen-1-ylacetyl)prop-2-enehydrazide

(2E)-3-(4-methoxyphenyl)-N'-(naphthalen-1-ylacetyl)prop-2-enehydrazide

Cat. No.: B14801479
M. Wt: 360.4 g/mol
InChI Key: CDEVXVCEHHMNBY-SDNWHVSQSA-N
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Description

3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide is an organic compound that features a complex structure with both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 1-naphthylacetic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-3-(1-naphthyl)acrylonitrile
  • 4-(4-methoxyphenyl)-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxylate

Uniqueness

3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N'-(2-naphthalen-1-ylacetyl)prop-2-enehydrazide

InChI

InChI=1S/C22H20N2O3/c1-27-19-12-9-16(10-13-19)11-14-21(25)23-24-22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-14H,15H2,1H3,(H,23,25)(H,24,26)/b14-11+

InChI Key

CDEVXVCEHHMNBY-SDNWHVSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NNC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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